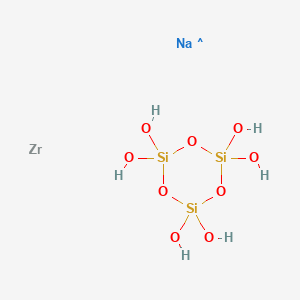

Silicic acid (H6Si3O9), sodium zirconium(4+) salt (1:2:1)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silicic acid (H6Si3O9), sodium zirconium(4+) salt (1:2:1) typically involves the reaction of zirconium compounds with silicic acid under controlled conditions. The process requires precise temperature and pH control to ensure the formation of the desired crystalline structure .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using high-purity raw materials. The process includes steps such as mixing, heating, and crystallization to obtain the final product. Quality control measures are essential to ensure the consistency and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Silicic acid (H6Si3O9), sodium zirconium(4+) salt (1:2:1) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different zirconium and silicon oxides.

Reduction: Reduction reactions can lead to the formation of lower oxidation state zirconium compounds.

Substitution: The compound can participate in substitution reactions where zirconium or silicon atoms are replaced by other elements.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The reactions typically require controlled temperatures and pressures to proceed efficiently .

Major Products Formed

The major products formed from these reactions include various zirconium and silicon oxides, hydroxides, and other derivatives.

Scientific Research Applications

Chemistry

In chemistry, silicic acid (H6Si3O9), sodium zirconium(4+) salt (1:2:1) is used as a catalyst and in the synthesis of other complex compounds. Its unique structure allows it to facilitate various chemical reactions .

Biology and Medicine

In medicine, this compound is used to treat hyperkalemia, a condition characterized by high potassium levels in the blood. It works by binding potassium ions in the gastrointestinal tract, which are then excreted from the body . This application has made it a valuable tool in managing electrolyte imbalances in patients with chronic kidney disease and other conditions .

Industry

Industrially, silicic acid (H6Si3O9), sodium zirconium(4+) salt (1:2:1) is used in the production of ceramics, glass, and other materials. Its ability to withstand high temperatures and chemical stability makes it an ideal component in various manufacturing processes .

Mechanism of Action

The mechanism of action of silicic acid (H6Si3O9), sodium zirconium(4+) salt (1:2:1) involves its ability to selectively bind potassium ions. The compound’s crystalline structure mimics natural potassium channels, allowing it to capture potassium ions effectively. This binding occurs in the gastrointestinal tract, where the compound exchanges sodium ions for potassium ions, which are then excreted in the feces . This selective ion exchange mechanism is crucial for its therapeutic effects in treating hyperkalemia .

Comparison with Similar Compounds

Similar Compounds

Zirconium Silicate (ZrSiO4): Used in ceramics and refractory materials.

Sodium Zirconium Silicate (Na2ZrSi3O9): Similar in structure but with different applications.

Zirconium Oxide (ZrO2): Known for its high thermal stability and used in various industrial applications.

Uniqueness

Silicic acid (H6Si3O9), sodium zirconium(4+) salt (1:2:1) is unique due to its specific ion exchange properties and its ability to selectively bind potassium ions. This makes it particularly valuable in medical applications for treating hyperkalemia, a feature not shared by many other zirconium-based compounds .

Properties

CAS No. |

17141-74-1 |

|---|---|

Molecular Formula |

H6NaO9Si3Zr |

Molecular Weight |

348.51 g/mol |

InChI |

InChI=1S/Na.H6O9Si3.Zr/c;1-10(2)7-11(3,4)9-12(5,6)8-10;/h;1-6H; |

InChI Key |

CRPYBEMVXUQTSH-UHFFFAOYSA-N |

Canonical SMILES |

O[Si]1(O[Si](O[Si](O1)(O)O)(O)O)O.[Na].[Zr] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone](/img/structure/B12081656.png)

![Methyl 2-[[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12081661.png)

![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanehydrazide](/img/structure/B12081683.png)

![7-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12081715.png)

![N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine](/img/structure/B12081745.png)